The compound "(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid" represents a class of highly specialized and complex molecules that are designed to
CALP3 is classified under the calcium-dependent protein kinases (CDPKs), which are unique to plants and some protozoa. These kinases are activated by calcium ions and are involved in various signaling pathways that respond to environmental stimuli. CALP3 specifically has been studied in the context of its role in plant stress responses, particularly under conditions such as drought and salinity.
The synthesis of CALP3 can be approached through genetic engineering techniques, particularly using recombinant DNA technology. The gene encoding CALP3 can be cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast.
The molecular structure of CALP3 consists of several key domains:
CALP3 participates in various chemical reactions primarily involving phosphorylation:
The mechanism of action for CALP3 involves its activation by calcium ions. Upon an increase in intracellular calcium concentration:
CALP3 exhibits several notable physical and chemical properties:
CALP3 has significant applications in various scientific fields:
Calpain-3 exhibits significant evolutionary conservation across vertebrate lineages, reflecting its fundamental role in muscle biology. Genomic analyses reveal orthologs in mammals, birds, fish (e.g., zebrafish), and amphibians, with conserved domain architecture despite speciation events occurring over 400 million years. The CAPN3 gene likely arose through gene duplication from ancestral ubiquitous calpains, acquiring muscle-specific regulatory elements and insertion sequences that refined its function in contractile tissues. The human CAPN3 shares 85% amino acid identity with mouse Capn3 and 78% with zebrafish capn3b, indicating strong selective pressure on its protease core domains [3] [6].
Molecular Architecture and Isoforms:Calpain-3 comprises four canonical calpain domains (PC1, PC2, CBSW, PEF) and three unique insertion sequences:
Alternative splicing generates tissue-specific isoforms:
Table 1: Evolutionarily Conserved Functional Domains of Calpain-3
Domain | Function | Conservation |
---|---|---|
PC1/PC2 | Cysteine protease core; catalytic activity | >90% identity across vertebrates |
CBSW (C2L) | Calcium-dependent structural rearrangement | 85% identity |
PEF(L) | Homodimerization via EF-hands; calcium binding | 88% identity |
NS | Anchoring to titin N2A region; sarcomere stability | Vertebrate-specific |
IS1 | Autolysis modulation; Na⁺-sensitive activation | Mammalian-specific |
Tissue-Specific Expression Patterns:Calpain-3 is predominantly expressed in skeletal muscle, where its mRNA levels exceed those of ubiquitous calpains by tenfold. During human development, transient expression occurs in the embryonic heart but diminishes postnatally. Low-level expression is detected in:
Muscle-specific expression is governed by:
Molecular Functions in Muscle Homeostasis
Calpain-3 maintains sarcomeric integrity through proteolytic and non-proteolytic mechanisms:
Proteolytic Activity:
Non-Proteolytic Functions:
Pathogenic Mechanisms in Limb-Girdle Muscular Dystrophy
Loss-of-function mutations in CAPN3 cause LGMD2A/R1 (OMIM #253600), accounting for 30% of limb-girdle dystrophies globally. Over 300 pathogenic variants are documented, including missense, nonsense, splice-site, and exon deletions.
Table 2: CAPN3 Mutation Classes and Functional Impacts in LGMD2A/R1
Mutation Type | Example Variants | Molecular Consequence | Clinical Correlation |
---|---|---|---|
Recessive LoF | c.550delA (p.Thr184fs); c.1309C>T (p.Arg437Cys) | Truncated protein; loss of protease activity | Severe childhood-onset weakness |
Exon Deletions | Exon 17–19 deletion | Loss of EF-hand calcium-binding domain | Early respiratory insufficiency [9] |
Dominant Negatives | c.643663del21 (p.Lys215Ala221del); c.304C>T (p.Pro102Ser) | Impaired homotrimerization; reduced wild-type activity | Mild adult-onset weakness [1] |
Splice Variants | c.1783-72C>G; c.1746-20C>G | Aberrant splicing; reduced mRNA stability | Variable penetrance [10] |
Disease Mechanisms:
Genotype-Phenotype Correlations:
Figure: CAPN3 Mutation Hotspots in LGMD2A/R1
Protease Core (PC1/PC2) ────┤■ 45% mutations■├──── CBSW Domain ────┤■ 30%■├──── PEF Domain (e.g., p.Arg437Cys) (e.g., exon 17-19 del)
Diagnostic and Therapeutic Implications
Diagnostic Biomarkers:
Emerging Therapies:
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